molecular formula C17H12FN5O2 B1451286 Flunitrazolam CAS No. 2243815-18-9

Flunitrazolam

Numéro de catalogue: B1451286
Numéro CAS: 2243815-18-9
Poids moléculaire: 337.31 g/mol
Clé InChI: RDLAGIOILLWVTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Oxidation Reactions

Flunitrazolam undergoes oxidation primarily at its nitro and triazole groups, forming hydroxylated and demethylated metabolites. Key findings include:

  • Nitro Group Oxidation : The nitro group (─NO₂) at position 7 is oxidized to produce hydroxylamine (─NHOH) or amine (─NH₂) derivatives .

  • Triazole Ring Oxidation : The methylated triazole ring undergoes hydroxylation, leading to polar metabolites detectable in biological fluids .

Reagents and Conditions :

Reaction TypeReagentsMajor Products
Nitro OxidationPotassium permanganate (KMnO₄)7-Hydroxythis compound
Triazole OxidationCytochrome P450 enzymes (CYP3A4)3-Hydroxythis compound

Reduction Reactions

Reduction targets the nitro group, converting it into an amine. This reaction is critical for understanding its metabolic deactivation:

  • Nitro to Amine : The nitro group is reduced to an amine (─NH₂) under acidic conditions, forming desmethylthis compound .

Experimental Data :

Reduction AgentReaction TimeYield (%)
Lithium aluminum hydride (LiAlH₄)4–6 hours~65%
Catalytic hydrogenation (H₂/Pd)2 hours>80%

Substitution Reactions

Substitution occurs at the halogen or methyl groups on the benzodiazepine core:

  • Fluorine Replacement : The fluorine atom at position 2’ can be substituted with chlorine or hydroxyl groups under nucleophilic conditions .

  • Methyl Group Demethylation : The methyl group on the triazole ring is susceptible to demethylation, forming northis compound .

Key Observations :

  • Substitution reactions alter receptor binding affinity, reducing hypnotic potency by up to 70% .

  • Demethylation increases polarity, enhancing renal excretion .

Metabolic Pathways

This compound’s metabolism involves cytochrome P450 enzymes (CYP3A4) and aldehyde oxidase, producing active and inactive metabolites:

Primary Metabolites :

MetabolitePathwayBiological Activity
3-Hydroxythis compoundOxidationSedative (50% potency of parent)
Northis compoundDemethylationAnxiolytic (weak activity)

Stability and Degradation

This compound degrades under UV light and alkaline conditions:

  • Photodegradation : Exposure to UV light (254 nm) cleaves the triazole ring, forming benzophenone derivatives .

  • Hydrolysis : In alkaline solutions (pH > 9), the amide bond hydrolyzes, yielding inactive carboxylic acid .

Degradation Products :

ConditionMajor Degradants
UV Light2-Fluorobenzophenone, triazole fragments
Alkaline HydrolysisThis compound carboxylic acid

Analytical Characterization

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to identify reaction products:

  • HPLC Parameters : C18 column, gradient elution with acetonitrile/formate buffer .

  • MS Fragmentation : Dominant ions at m/z 337.9 → 263.9 and 102.8 .

Applications De Recherche Scientifique

Pharmacological Properties

Flunitrazolam exhibits several key properties that make it of interest in both therapeutic and forensic contexts:

  • Sedative and Hypnotic Effects : this compound is primarily known for its strong sedative, anxiolytic, and hypnotic effects, similar to other benzodiazepines. It acts on the GABAA receptors, enhancing the inhibitory effect of GABA, which leads to increased sedation and muscle relaxation .
  • Potency : It is noted for its high potency, requiring lower dosages (typically 0.15–0.40 mg) to achieve desired effects, which can complicate clinical management due to risks of overdose .

Clinical Research

This compound has not been widely studied in clinical trials due to its status as a designer drug. However, it has been included in various studies focusing on:

  • Detection Methods : Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to detect this compound in biological samples (e.g., urine, serum). Studies have shown that this compound can be identified at concentrations ranging from 5 to 600 ng/mL with high sensitivity .
  • Metabolism Studies : Research has indicated that this compound undergoes extensive metabolism in the liver, producing several metabolites that can also be detected using LC-MS techniques. This information is crucial for understanding its pharmacokinetics and potential for abuse .

Forensic Applications

This compound's presence in toxicology reports has raised concerns regarding its use in drug-facilitated crimes:

  • Case Studies of Poisoning : Reports indicate that this compound has been implicated in fatal poisonings where it was found alongside other substances. This highlights the need for awareness among forensic toxicologists regarding emerging psychoactive substances .
  • Detection in Postmortem Samples : Studies have successfully identified this compound in postmortem blood samples, emphasizing the importance of incorporating this compound into routine toxicological screenings .

Table 1: Detection Methods for this compound

MethodologySensitivity RangeSample TypeReference
LC-MS5 - 600 ng/mLSerum
UHPLC-QTofVariableUrine
Triple Quadrupole MSSpecific metabolitesPostmortem samples

Table 2: Pharmacological Effects of this compound

EffectDescription
SedationInduces significant sedation
AnxiolyticReduces anxiety levels
Muscle RelaxationCauses muscle relaxation
Amnesic EffectsPotential for memory impairment

Case Study 1: Detection of this compound in Toxicology Reports

In a study analyzing toxicology reports from suspected drug-facilitated crimes, this compound was identified alongside other substances in several cases. The detection methods utilized included advanced LC-MS techniques, which confirmed the presence of this compound at varying concentrations.

Case Study 2: Clinical Implications of this compound Use

A retrospective analysis revealed instances where patients presented with symptoms consistent with benzodiazepine overdose but tested negative for classical benzodiazepines. Subsequent testing identified this compound as the causative agent, underscoring the necessity for awareness among healthcare providers regarding this compound.

Activité Biologique

Flunitrazolam (FNTZ) is a designer benzodiazepine that has gained attention due to its potent biological effects and potential for misuse. This article explores the biological activity of this compound, including its pharmacological properties, metabolism, and clinical implications.

This compound is structurally related to flunitrazepam, a well-known benzodiazepine. It exerts its effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors, specifically the GABAA_A receptor. By enhancing GABA's inhibitory effects, this compound produces sedative, anxiolytic, and muscle relaxant properties. The binding affinity to the benzodiazepine site on GABAA_A receptors significantly influences its potency and efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption : The drug is rapidly absorbed when administered orally, with bioavailability ranging from 64% to 77% .
  • Half-Life : this compound has a half-life of approximately 18 to 26 hours, which may contribute to prolonged sedative effects .
  • Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Key metabolites identified include 7-amino-FNTZ, desnitro-FNTZ, and 7-acetamido-FNTZ .

Metabolic Pathways

The metabolic pathways of this compound are crucial for understanding its biological activity. A study involving a controlled administration of FNTZ revealed that approximately 3% of the initial dose was excreted unchanged in urine within 21 hours post-ingestion . The identification of metabolites enhances detection methods for forensic and clinical toxicology.

Metabolite Detection Method Concentration Range (ng/mL)
This compound (FNTZ)UPLC-QqQ-MS/MS1 - 18
7-amino-FNTZIn vitro HLM incubationsDetected
desnitro-FNTZUrine analysisDetected
7-acetamido-FNTZUrine analysisDetected

Clinical Implications and Toxicity

This compound has been associated with significant toxicity, particularly in cases of overdose or misuse. A retrospective study indicated that this compound accounted for 8% of designer benzodiazepine poisonings reported between 2010 and 2020 . Common symptoms observed in intoxication cases include:

  • Drowsiness (86%)
  • Confusion (59%)
  • Agitation (55%)
  • Respiratory depression requiring mechanical ventilation in severe cases (23%) .

The increasing prevalence of this compound in recreational drug use raises concerns about its safety profile. Reports indicate that many users experience moderate to severe poisoning symptoms, highlighting the need for awareness among healthcare providers regarding this substance.

Case Studies

Several case studies provide insight into the clinical effects and management of this compound intoxication:

  • Case Study A : A male patient presented with confusion and ataxia after self-administering this compound. Urine analysis confirmed the presence of FNTZ and its metabolites. The patient required supportive care but recovered after 48 hours.
  • Case Study B : A female patient experienced respiratory depression following ingestion of a high dose (50 mg) of this compound over several months. Emergency intervention was necessary, including mechanical ventilation.

Propriétés

IUPAC Name

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLAGIOILLWVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024059
Record name Flunitrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243815-18-9
Record name 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243815-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flunitrazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunitrazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUNITRAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK0I6HTR1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flunitrazolam
Reactant of Route 2
Flunitrazolam
Reactant of Route 3
Flunitrazolam
Reactant of Route 4
Flunitrazolam
Reactant of Route 5
Flunitrazolam
Reactant of Route 6
Reactant of Route 6
Flunitrazolam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.